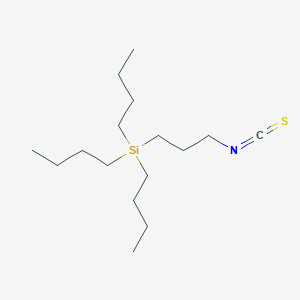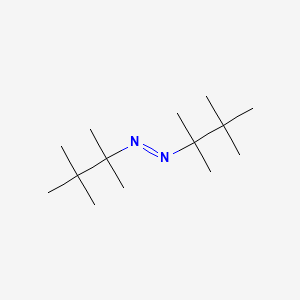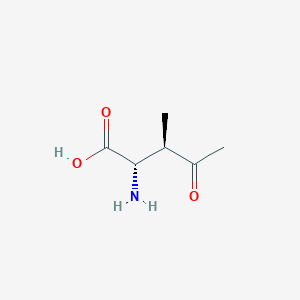
4-Oxo-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-L-isoleucine is a derivative of the essential amino acid L-isoleucine It is characterized by the presence of a keto group at the fourth carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-L-isoleucine can be achieved through several methods. One common approach involves the oxidation of L-isoleucine using specific oxidizing agents. For instance, the use of L-isoleucine dioxygenase, an enzyme isolated from Bacillus thuringiensis, has been shown to effectively convert L-isoleucine to this compound .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes. These methods utilize genetically engineered microorganisms that express the necessary enzymes to convert L-isoleucine to this compound. This approach is advantageous due to its high yield and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxo-L-isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by different reagents and conditions.
Common Reagents and Conditions:
Oxidation: The oxidation of this compound can be carried out using oxidizing agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-Oxo-L-isoleucine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Mécanisme D'action
The mechanism of action of 4-Oxo-L-isoleucine involves its interaction with specific molecular targets and pathways. It is known to participate in metabolic processes, where it can act as a substrate for enzymes involved in amino acid metabolism. The exact pathways and molecular targets are still under investigation, but it is believed to influence glucose metabolism and insulin signaling .
Comparaison Avec Des Composés Similaires
L-isoleucine: An essential amino acid involved in protein synthesis and energy production.
L-leucine: Another branched-chain amino acid that plays a crucial role in muscle protein synthesis.
L-valine: A branched-chain amino acid important for muscle metabolism and tissue repair.
Uniqueness: What sets 4-Oxo-L-isoleucine apart is its keto group at the fourth carbon position, which imparts unique chemical reactivity and potential biological activities not observed in its parent amino acid, L-isoleucine .
Propriétés
Numéro CAS |
64516-38-7 |
|---|---|
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-methyl-4-oxopentanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-3(4(2)8)5(7)6(9)10/h3,5H,7H2,1-2H3,(H,9,10)/t3-,5-/m0/s1 |
Clé InChI |
MMBIRKOXPSBOTN-UCORVYFPSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)O)N)C(=O)C |
SMILES canonique |
CC(C(C(=O)O)N)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S,4S)-4-[(Propan-2-yl)amino]-3,4-dihydro-2H-1-benzopyran-3,6-diol](/img/structure/B14492889.png)

![3-[Bis(2-methylpropyl)amino]-2-methylpropanenitrile](/img/structure/B14492904.png)


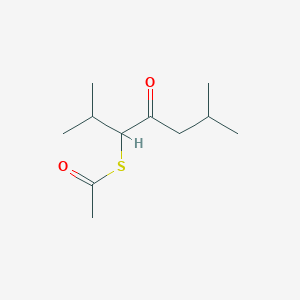
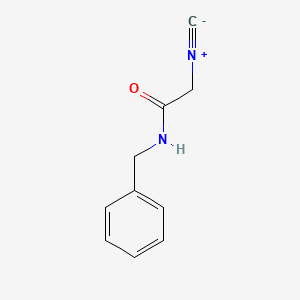
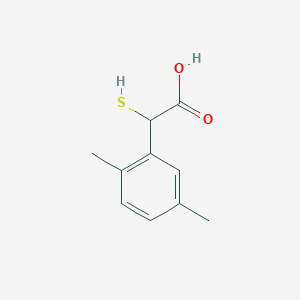
![2-[2-(2-Methyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14492940.png)
![2,2'-[(E)-Diazenediyl]bis[N-(2-aminoethyl)-2-methylpropanamide]](/img/structure/B14492943.png)
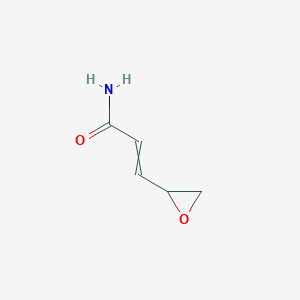
![1-Bromo-2-[(1-bromo-2-methylpropan-2-yl)peroxy]-2-methylpropane](/img/structure/B14492950.png)
